molecular formula C28H21NO5 B388913 methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

Cat. No.: B388913
M. Wt: 451.5g/mol
InChI Key: DLWHSWMQKUVFPL-UHFFFAOYSA-N
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Description

Methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework and multiple functional groups, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves multiple steps. The starting materials typically include aromatic compounds and various reagents to introduce the formyl, methyl, and dioxo groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is unique due to its specific combination of functional groups and its pentacyclic structure. This uniqueness makes it valuable for various research applications and as a precursor for the synthesis of other complex molecules .

Properties

Molecular Formula

C28H21NO5

Molecular Weight

451.5g/mol

IUPAC Name

methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

InChI

InChI=1S/C28H21NO5/c1-27-18-10-3-5-12-20(18)28(15-30,21-13-6-4-11-19(21)27)23-22(27)24(31)29(25(23)32)17-9-7-8-16(14-17)26(33)34-2/h3-15,22-23H,1-2H3

InChI Key

DLWHSWMQKUVFPL-UHFFFAOYSA-N

SMILES

CC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O

Canonical SMILES

CC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O

Origin of Product

United States

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